N'-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
Overview
Description
N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. The specific structure of this compound includes a 4-ethylphenyl group and a 3-hydroxypropyl group attached to the ethanediamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-ethylphenylamine with 3-hydroxypropylamine in the presence of an ethanediamide precursor. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanediamide backbone can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the phenyl group can enhance hydrophobic interactions. The ethanediamide backbone may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-METHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
- N’-(4-ETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)PROPANDIAMIDE
Uniqueness
N’-(4-ETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to the specific combination of substituents on the ethanediamide backbone. The presence of both a 4-ethylphenyl group and a 3-hydroxypropyl group provides distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(3-hydroxypropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-10-4-6-11(7-5-10)15-13(18)12(17)14-8-3-9-16/h4-7,16H,2-3,8-9H2,1H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXCQKQZCUQYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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